

2,5-Dibromopyridine 1-oxide CAS number and properties

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Compound of Interest

Compound Name: 2,5-Dibromopyridine 1-oxide

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Technical Guide: 2,5-Dibromopyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,5-Dibromopyridine 1-oxide**, a key building block in modern organic and medicinal chemistry. This document details its chemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Core Properties and Identification

2,5-Dibromopyridine 1-oxide is a halogenated pyridine derivative that serves as a versatile synthetic intermediate. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and enabling selective chemical transformations.

Table 1: Chemical Identification and Physical Properties

Property	Value	Reference
CAS Number	20734-22-9	[1][2]
Molecular Formula	C ₅ H ₃ Br ₂ NO	[3]
Molecular Weight	252.89 g/mol	[3]

Note: Experimental physical properties such as melting point and boiling point for **2,5-Dibromopyridine 1-oxide** are not readily available in the searched literature. For reference, the parent compound, 2,5-Dibromopyridine (CAS: 624-28-2), is an off-white to brown crystalline powder with a melting point of 92-95 °C.[\[4\]](#)[\[5\]](#)

Synthesis and Experimental Protocols

The synthesis of **2,5-Dibromopyridine 1-oxide** is typically achieved in a two-step process: the synthesis of the 2,5-dibromopyridine precursor followed by its N-oxidation.

Synthesis of 2,5-Dibromopyridine

A common method for the synthesis of 2,5-dibromopyridine involves the Sandmeyer reaction of 2-amino-5-bromopyridine.

Experimental Protocol: Diazotization and Bromination of 2-amino-5-bromopyridine

- **Reaction Setup:** In a well-ventilated fume hood, a solution of 2-amino-5-bromopyridine (e.g., 13.0 kg) is prepared in a suitable reaction vessel equipped with cooling.[\[6\]](#)
- **Acidification:** The solution is cooled to below 10 °C, and 47% aqueous hydrogen bromide (e.g., 37 L) is slowly added.[\[6\]](#)
- **Bromination:** Liquid bromine (e.g., 11 L) is then introduced while maintaining the temperature below 10 °C.[\[6\]](#)
- **Diazotization:** A solution of sodium nitrite (NaNO_2) (e.g., 16.1 kg) in water (e.g., 19 L) is prepared and added dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.[\[6\]](#)
- **Reaction Completion:** The mixture is stirred for an additional 30 minutes after the addition is complete.[\[6\]](#)
- **Work-up:** The reaction is quenched by the controlled addition of a sodium hydroxide solution to neutralize the excess acid. The product is then extracted with an organic solvent such as diethyl ether.[\[6\]](#)

- Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield 2,5-dibromopyridine.^[6]

N-Oxidation of 2,5-Dibromopyridine

The N-oxidation of the pyridine ring can be achieved using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid.

General Experimental Protocol: N-Oxidation

- Dissolution: 2,5-Dibromopyridine is dissolved in a suitable solvent, such as chloroform or dichloromethane.
- Oxidant Addition: An oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution at a controlled temperature, typically 0 °C to room temperature.
- Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Quenching and Extraction: Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate), and the product is extracted into an organic solvent.
- Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography to yield **2,5-Dibromopyridine 1-oxide**.

Chemical Reactivity and Synthetic Utility

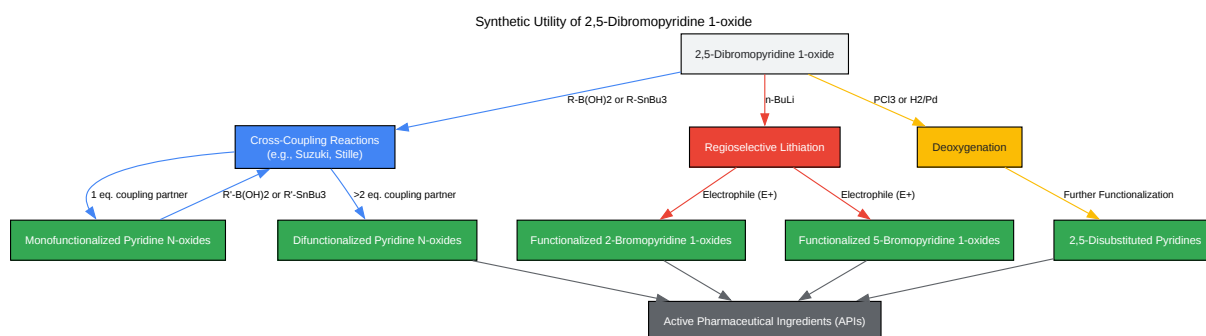
The presence of the N-oxide group and two bromine atoms makes **2,5-Dibromopyridine 1-oxide** a highly versatile reagent in organic synthesis.

- Activation of the Pyridine Ring: The N-oxide functional group significantly alters the electronic structure of the pyridine ring, activating it towards selective substitution reactions that are often challenging with the parent heterocycle.^[1]
- Cross-Coupling Reactions: The two distinct bromine atoms serve as handles for sequential functionalization through metal-catalyzed cross-coupling reactions like Suzuki or Stille

couplings.[1] This allows for the systematic construction of complex, multi-substituted pyridine scaffolds, which are core structures in many therapeutic agents.[1]

- **Regioselective Lithiation:** The compound's reactivity allows for regioselective lithiation, enabling the introduction of a wide array of functional groups at specific positions on the pyridine ring by quenching with various electrophiles.[1]

Below is a diagram illustrating the synthetic pathways originating from **2,5-Dibromopyridine 1-oxide**.



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Caption: Synthetic pathways of **2,5-Dibromopyridine 1-oxide**.

Applications in Drug Discovery and Development

2,5-Dibromopyridine 1-oxide is an indispensable tool for chemists involved in the discovery and development of new drugs, agrochemicals, and functional materials.[1]

- **Pharmaceutical Intermediates:** A primary application of this compound is in the synthesis of key intermediates for the development of active pharmaceutical ingredients (APIs).[1] Its utility is demonstrated in patented routes for the synthesis of 2,5-substituted pyridine compounds.[1]
- **Scaffold for Bioactive Molecules:** The substituted pyridine N-oxide motif is present in a variety of biologically active molecules. Pyridine N-oxides have been explored as coformers in the development of drug cocrystals to improve the physicochemical properties of APIs.[7]
- **Structure-Activity Relationship (SAR) Studies:** The ability to selectively functionalize the pyridine ring at two different positions allows for the systematic exploration of structure-activity relationships, a critical process in lead optimization during drug discovery.[1]

Spectral Data

While specific spectral data for **2,5-Dibromopyridine 1-oxide** is not widely published, the following table provides reference data for the parent compound, 2,5-Dibromopyridine. These can serve as a baseline for comparison after N-oxidation, which typically induces characteristic shifts in NMR signals and changes in IR vibrational modes.

Table 2: Spectral Data for 2,5-Dibromopyridine (CAS: 624-28-2)

Data Type	Key Features	Reference
¹ H NMR	Spectral data available.	[8]
IR Spectroscopy	Infrared spectrum available.	[9][10]
Mass Spectrometry	Mass spectrum available.	[8]

The N-oxidation of a pyridine ring generally leads to a downfield shift of the alpha-protons and an upfield shift of the gamma-proton in the ¹H NMR spectrum. In the IR spectrum, a strong N-O stretching band is typically observed.

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling **2,5-Dibromopyridine 1-oxide**. Work should be conducted

in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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